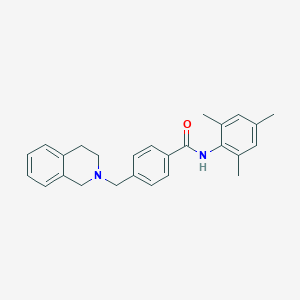![molecular formula C26H28ClN3O4S B297003 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B297003.png)
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a chlorophenyl group, and a benzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the attachment of the benzenesulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a methoxyphenyl group but differs in its overall structure and functional groups.
Phenethylamine: A simpler compound with a phenethylamine backbone.
2-(4-Chlorophenyl)ethylamine: Contains a chlorophenyl group similar to the target compound.
Uniqueness
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H28ClN3O4S |
|---|---|
Molecular Weight |
514 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H28ClN3O4S/c1-20-11-12-25(34-2)24(17-20)30(35(32,33)23-9-4-3-5-10-23)19-26(31)29-15-13-28(14-16-29)22-8-6-7-21(27)18-22/h3-12,17-18H,13-16,19H2,1-2H3 |
InChI Key |
UXHFKGIVTYCUSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296921.png)
![2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296922.png)
![4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B296923.png)
![N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296926.png)
![N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B296928.png)

![N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B296931.png)
![N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296932.png)
![N-(sec-butyl)-2-({[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296937.png)
![4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B296939.png)
![N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B296940.png)
![N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296942.png)
![N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296943.png)
![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B296944.png)
